molecular formula C19H30O2 B14624340 Methyl octadeca-11,15-diynoate CAS No. 58444-03-4

Methyl octadeca-11,15-diynoate

Cat. No.: B14624340
CAS No.: 58444-03-4
M. Wt: 290.4 g/mol
InChI Key: NZMJUYFNPLLSAZ-UHFFFAOYSA-N
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Description

Methyl octadeca-11,15-diynoate is an organic compound belonging to the class of acetylenic fatty esters It is characterized by the presence of two triple bonds at the 11th and 15th positions of an 18-carbon chain, with a methyl ester functional group at one end

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl octadeca-11,15-diynoate can be synthesized through several methods. One common approach involves the partial hydrogenation of polyunsaturated fatty compounds containing at least three olefinic double bonds . Another method includes the reaction of methyl undec-10-ynoate with selenium dioxide and tert-butyl hydroperoxide in aqueous dioxane, which yields various positional isomers and derivatives .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves the use of specialized reagents and controlled reaction conditions to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

Types of Reactions: Methyl octadeca-11,15-diynoate undergoes several types of chemical reactions, including oxidation, reduction, and substitution. For example, oxidation reactions with selenium dioxide and tert-butyl hydroperoxide can yield various hydroxy and keto derivatives .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include selenium dioxide, tert-butyl hydroperoxide, and aqueous dioxane. These reagents facilitate the formation of hydroxy and keto derivatives through oxidation reactions .

Major Products Formed: The major products formed from the reactions of this compound include methyl 8-oxo-octadec-11(E)Z-en-9-ynoate and methyl 8-hydroxy-octadec-11E-en-9-ynoate . These products are typically obtained through oxidation reactions with selenium dioxide and tert-butyl hydroperoxide.

Scientific Research Applications

Methyl octadeca-11,15-diynoate has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used as a precursor for the synthesis of various bioactive compounds and as a model compound for studying the reactivity of acetylenic fatty esters

Mechanism of Action

The mechanism of action of methyl octadeca-11,15-diynoate involves its reactivity with various chemical reagents to form hydroxy and keto derivatives. These reactions are facilitated by the presence of the triple bonds and the ester functional group, which provide sites for chemical transformations . The molecular targets and pathways involved in these reactions are primarily related to the oxidation and reduction of the acetylenic bonds.

Comparison with Similar Compounds

Methyl octadeca-11,15-diynoate can be compared with other similar compounds, such as methyl 8,10-octadecadiynoate and methyl 9(Z),11(E)-octadecadienoate These compounds share similar structural features, including the presence of triple or double bonds and ester functional groups

List of Similar Compounds:

Properties

CAS No.

58444-03-4

Molecular Formula

C19H30O2

Molecular Weight

290.4 g/mol

IUPAC Name

methyl octadeca-11,15-diynoate

InChI

InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3,6-7,10-18H2,1-2H3

InChI Key

NZMJUYFNPLLSAZ-UHFFFAOYSA-N

Canonical SMILES

CCC#CCCC#CCCCCCCCCCC(=O)OC

Origin of Product

United States

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